molecular formula C10H14ClN3O3 B1480741 1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride CAS No. 2098129-76-9

1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Cat. No. B1480741
CAS RN: 2098129-76-9
M. Wt: 259.69 g/mol
InChI Key: DMPGWELLEKZLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione Hydrochloride (ACTH) is a novel small molecule compound that has recently gained attention for its potential applications in scientific research. This compound is a derivative of azetidine, a cyclic organic compound, and is synthesized in a laboratory setting using a variety of methods. ACTH has a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Anti-Fibrotic Drug Development

Pyrimidine derivatives, including our compound of interest, have shown promising results in the development of anti-fibrotic medications . These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, which are key markers of fibrosis. This suggests potential for these compounds to be developed into novel drugs that can treat diseases characterized by excessive fibrotic tissue, such as liver cirrhosis or pulmonary fibrosis.

Pharmacological Research

In pharmacology, the pyrimidine core of the compound is a privileged structure due to its wide range of biological activities . It can be employed in the synthesis of libraries of novel heterocyclic compounds with potential biological activities. This makes it a valuable tool for discovering new drugs with diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities.

Chemical Engineering

In chemical engineering, this compound can be utilized in the design and synthesis of complex chemical structures . It serves as a building block for creating diverse chemical libraries, which can be screened for various industrial applications, including the development of new materials or catalysts.

Medicinal Chemistry

As a part of medicinal chemistry, this compound is used in the construction of novel heterocyclic compound libraries . These libraries are crucial for the discovery of new drugs, as they allow for the rapid screening of compounds with potential therapeutic effects against a wide range of diseases.

properties

IUPAC Name

1-(azetidin-3-yl)-3-cyclopropyl-1,3-diazinane-2,4,6-trione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-8-3-9(15)13(7-4-11-5-7)10(16)12(8)6-1-2-6;/h6-7,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPGWELLEKZLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CC(=O)N(C2=O)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
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1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Reactant of Route 6
1-(azetidin-3-yl)-3-cyclopropylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride

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